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  • Product: 2-Butyl-4-methyl-benzimidazole

Core Science & Biosynthesis

Foundational

2-Butyl-4-methyl-benzimidazole chemical properties

This technical guide provides a rigorous analysis of 2-Butyl-4-methyl-benzimidazole , a critical heterocyclic scaffold used in the synthesis of Angiotensin II receptor antagonists (sartans) and advanced materials enginee...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of 2-Butyl-4-methyl-benzimidazole , a critical heterocyclic scaffold used in the synthesis of Angiotensin II receptor antagonists (sartans) and advanced materials engineering.

Chemical Class: 2,4-Disubstituted Benzimidazole Primary Application: Pharmacophore for AT1 Receptor Antagonists; Copper Corrosion Inhibition Molecular Formula:


 | MW:  188.27  g/mol 

Executive Summary & Structural Logic

2-Butyl-4-methyl-benzimidazole is not merely a passive intermediate; it is a regio-directing scaffold . Its utility stems from the interplay between the lipophilic butyl chain at the C2 position (which anchors the molecule in hydrophobic pockets of receptors like AT1) and the methyl group at the C4 position.

The "C4-Methyl Effect": The presence of a methyl group at position 4 breaks the symmetry of the benzimidazole ring. This introduces a critical challenge and opportunity in downstream functionalization: Regioselectivity .

  • Steric Hindrance: The C4-methyl group sterically shields the N3 nitrogen.

  • Tautomeric Bias: While the molecule exists in equilibrium between the 1H- and 3H-tautomers, subsequent alkylation reactions (e.g., adding a biphenyl tetrazole tail) will predominantly occur at the distal N1 position due to steric repulsion at N3.

Chemical Properties & Specifications

PropertySpecification / ValueTechnical Note
Appearance White to off-white crystalline powderOxidation of the methyl group can lead to yellowing.
Melting Point 138°C – 142°C (Typical range)Highly dependent on purity; isomers lower MP significantly.
Solubility Soluble in alcohols (MeOH, EtOH), DMSO, DMF.Poorly soluble in water; requires acidic pH for aqueous solubility.
pKa ~5.6 (Conjugate Acid)The imidazole ring is amphoteric. Protonation occurs at N3.
LogP ~3.2 (Predicted)High lipophilicity drives membrane permeability.

Synthesis & Manufacturing Protocol

Objective: Synthesize 2-Butyl-4-methyl-benzimidazole with >98% purity, minimizing the formation of bis-benzimidazoles.

Reaction Logic

The synthesis relies on the Phillips Condensation mechanism, reacting a 1,2-diamine with a carboxylic acid. The choice of 2,3-diaminotoluene (rather than 3,4-) is non-negotiable to ensure the methyl group is at the 4-position (peri-position) rather than the 5-position.

Step-by-Step Protocol

Reagents:

  • Substrate: 2,3-Diaminotoluene (1.0 eq)

  • Reagent: Valeric Acid (Pentanoic acid) (1.2 eq)

  • Catalyst/Solvent: Polyphosphoric Acid (PPA) or 4N HCl.

Workflow:

  • Charging: In a glass-lined reactor, charge 2,3-diaminotoluene. Add Valeric acid.

  • Acid Catalysis: Slowly add Polyphosphoric Acid (PPA) while stirring. Critical: PPA acts as both solvent and dehydrating agent.

  • Cyclodehydration: Heat the mixture to 140°C - 150°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: DCM/MeOH 95:5). Look for the disappearance of the diamine spot.

  • Quenching: Cool reaction mass to 80°C. Pour slowly into crushed ice/water mixture with vigorous stirring.

  • Neutralization: Adjust pH to 8–9 using Ammonium Hydroxide (25%). The product will precipitate as a free base.

  • Purification: Filter the crude solid. Recrystallize from Ethyl Acetate/Hexane or aqueous Ethanol to remove trace isomers.

Synthesis Pathway Visualization

SynthesisPath cluster_conditions Critical Process Parameters Start 2,3-Diaminotoluene (C7H10N2) Inter Intermediate Mono-Amide Start->Inter Acylation Reagent Valeric Acid (C5H10O2) Reagent->Inter Cyclo Cyclodehydration (140°C, PPA) Inter->Cyclo - H2O Product 2-Butyl-4-methyl- benzimidazole Cyclo->Product Ring Closure Params Temp: 140°C Time: 4-6 hrs pH Quench: 8-9

Figure 1: Phillips Condensation pathway using PPA as a dehydrating agent to form the benzimidazole core.

Reactivity & Regioselectivity (The "N1 vs N3" Paradox)

For drug development professionals, the value of this molecule lies in its subsequent alkylation (e.g., coupling with 4'-(bromomethyl)-2-cyanobiphenyl).

The Challenge: The benzimidazole ring has two nitrogens.

  • N1 (Distal): Further from the C4-Methyl.[1]

  • N3 (Proximal): Adjacent to the C4-Methyl.[1]

Mechanism: Under basic conditions (e.g., K2CO3/DMF), the proton is removed to form an anion. The C4-methyl group exerts steric hindrance on the N3 lone pair. Consequently, electrophilic attack occurs preferentially at N1 .

Implication: If you require the 1,4-disubstituted isomer (common in Sartans), this scaffold naturally directs regioselectivity in your favor. If you require the 1,7-isomer (attack at N3), you must use protecting group strategies or alternative cyclization routes.

Regioselectivity Logic Diagram

RegioSelectivity Core 2-Butyl-4-methyl-benzimidazole (Tautomeric Equilibrium) Base Deprotonation (K2CO3) Core->Base Anion Delocalized Anion Base->Anion PathA Path A: Attack at N3 (Proximal to Methyl) Anion->PathA High Steric Barrier PathB Path B: Attack at N1 (Distal to Methyl) Anion->PathB Low Steric Barrier OutcomeA 1,7-Isomer (Sterically Disfavored) PathA->OutcomeA OutcomeB 1,4-Isomer (Major Product) PathB->OutcomeB

Figure 2: Steric steering of alkylation. The C4-methyl group blocks N3, forcing incoming electrophiles to N1.

Analytical Characterization Standards

To validate the identity of 2-Butyl-4-methyl-benzimidazole, the following signals are diagnostic.

Proton NMR (DMSO-d6, 400 MHz)
  • δ 0.92 (t, 3H): Terminal methyl of the butyl chain.

  • δ 1.35 - 1.80 (m, 4H): Methylene protons of the butyl chain.

  • δ 2.55 (s, 3H): Diagnostic Singlet for the C4-Methyl group. (Crucial for distinguishing from C5-methyl isomers).

  • δ 2.85 (t, 2H): Methylene protons adjacent to the imidazole ring (C2 position).

  • δ 6.9 - 7.4 (m, 3H): Aromatic protons (ABC pattern due to 1,2,3-trisubstituted benzene ring).

  • δ 12.2 (br s, 1H): Imidazole N-H (exchangeable).

HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150mm x 4.6mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bonds/impurities).

  • Retention Time: Expect elution later than unsubstituted benzimidazole due to the lipophilic butyl and methyl groups.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Signal Word: Warning.

  • Handling: Use a fume hood. The intermediate 2,3-diaminotoluene is toxic and potentially carcinogenic; ensure complete consumption during synthesis.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the methyl group to the aldehyde or carboxylic acid over long periods.

References

  • European Patent Office. (1990). Substituted benzimidazoles as angiotensin II antagonists (EP0400835A1).
  • National Institutes of Health (NIH). (2021). Regioselective N-alkylation of the 1H-indazole scaffold.[2][3] PubMed Central. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Benzimidazoles.[4][5][6][7][8][9][10] Organic-Chemistry.org. [Link]

  • Royal Society of Chemistry. (2011). Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines. MedChemComm. [Link]

Sources

Exploratory

Part 1: Executive Summary & Chemical Identity

Technical Monograph: 2-Butyl-4-methyl-1H-benzimidazole Status: Validated Intermediate | Application: Angiotensin II Receptor Antagonist Synthesis 2-Butyl-4-methyl-1H-benzimidazole is a specialized heterocyclic intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Butyl-4-methyl-1H-benzimidazole Status: Validated Intermediate | Application: Angiotensin II Receptor Antagonist Synthesis

2-Butyl-4-methyl-1H-benzimidazole is a specialized heterocyclic intermediate primarily utilized in the medicinal chemistry of Angiotensin II Receptor Blockers (ARBs) , also known as sartans. It serves as a lipophilic scaffold, contributing to the receptor binding affinity through its 2-position alkyl chain (butyl) and 4-position substituent (methyl).

While often overshadowed by its structural analogs—such as 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid (Telmisartan intermediate, CAS 152628-03-0) or 2-butyl-4-chloro-5-formylimidazole (Losartan intermediate, CAS 83857-96-9)—this specific methylated benzimidazole represents a critical study in Structure-Activity Relationship (SAR) optimization for hypertension therapeutics.

Chemical Identity Table
PropertySpecification
Chemical Name 2-Butyl-4-methyl-1H-benzimidazole
Common Synonyms 2-Butyl-4-methylbenzimidazole; 4-Methyl-2-butyl-1H-benzimidazole
Molecular Formula C₁₂H₁₆N₂
Molecular Weight 188.27 g/mol
Core Scaffold Benzimidazole (Fused benzene and imidazole rings)
Key Substituents Position 2: Butyl (-C₄H₉); Position 4: Methyl (-CH₃)
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in water
pKa (Predicted) ~5.5 (Imidazole nitrogen)

Part 2: Synthetic Pathways & Process Chemistry

The synthesis of 2-Butyl-4-methyl-1H-benzimidazole follows the classical Phillips Condensation , a robust dehydrative cyclization between an o-phenylenediamine derivative and a carboxylic acid.

Core Reaction Logic
  • Substrate Selection: The reaction requires 3-methyl-1,2-phenylenediamine (also known as 2,3-diaminotoluene) to introduce the methyl group at the 4-position.

  • Acyl Source: Valeric acid (Pentanoic acid) provides the 2-butyl chain.

  • Catalysis: Strong acid catalysis (HCl or Polyphosphoric Acid - PPA) is required to drive the formation of the imidazole ring.

Experimental Protocol (Self-Validating System)

Reagents:

  • 3-Methyl-1,2-phenylenediamine (1.0 eq)

  • Valeric Acid (1.2 eq)

  • Polyphosphoric Acid (PPA) (Solvent/Catalyst) or 4N HCl

Step-by-Step Methodology:

  • Charging: In a round-bottom flask equipped with a mechanical stirrer, charge 3-methyl-1,2-phenylenediamine.

  • Acid Addition: Add Valeric acid followed by PPA. The PPA acts as both a solvent and a dehydrating agent.

  • Cyclization: Heat the mixture to 140–150°C for 4–6 hours. Critical Control Point: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The disappearance of the diamine indicates reaction completion.

  • Quenching: Cool the reaction mass to 80°C and pour slowly into crushed ice/water with vigorous stirring.

  • Neutralization: Adjust pH to ~8–9 using 20% NaOH solution. The benzimidazole product will precipitate.[1]

  • Purification: Filter the solid, wash with cold water, and recrystallize from aqueous ethanol to obtain the pure product.

Synthesis Pathway Diagram

Synthesis Substrate 3-Methyl-1,2-phenylenediamine Intermediate Mono-amide Intermediate Substrate->Intermediate Acylation (Fast) Reagent Valeric Acid (Pentanoic Acid) Reagent->Intermediate Product 2-Butyl-4-methyl- 1H-benzimidazole Intermediate->Product Cyclodehydration (PPA, 150°C, -H2O) Mech Mechanism: Phillips Condensation Critical Step: Imidazole Ring Closure Intermediate->Mech

Figure 1: Synthetic pathway via Phillips Condensation using Polyphosphoric Acid (PPA).

Part 3: Application in Drug Development

This compound is a pharmacophore scaffold for the development of Angiotensin II Type 1 (AT1) receptor antagonists.

Mechanism of Action Context

Sartans (e.g., Telmisartan, Candesartan) function by blocking the AT1 receptor, preventing vasoconstriction. The benzimidazole core mimics the histidine residue of Angiotensin II.

  • The 2-Butyl Group: Provides hydrophobic interaction with a lipophilic pocket in the AT1 receptor (Ile/Val residues).

  • The 4-Methyl Group: Induces steric hindrance that can lock the biaryl conformation (in derived structures) or enhance metabolic stability by blocking oxidation sites.

Comparative Structural Analysis
Drug / Intermediate2-Position Substituent4-Position SubstituentRole in SAR
Target Compound n-Butyl Methyl Lipophilicity / Steric Bulk
Telmisartan Intermediaten-PropylMethylOptimized binding for Telmisartan
Losartan Intermediaten-ButylChloro (on Imidazole)Electronic withdrawal / H-bonding

Part 4: Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectral markers.

1H NMR Interpretation (DMSO-d6, 400 MHz)
  • δ 0.92 ppm (t, 3H): Terminal methyl of the butyl chain (-CH₂-CH₂-CH₂-CH₃ ).

  • δ 1.35–1.80 ppm (m, 4H): Methylene protons of the butyl chain.

  • δ 2.55 ppm (s, 3H): Methyl group attached to the benzene ring (Ar-CH₃ ).

  • δ 2.80 ppm (t, 2H): Methylene adjacent to the imidazole ring (C=N-CH₂ -).

  • δ 6.90–7.40 ppm (m, 3H): Aromatic protons of the benzimidazole ring.

  • δ 12.20 ppm (bs, 1H): Imidazole -NH proton (Exchangeable with D₂O).

Impurity Profile Control
  • Impurity A (Diamino): Unreacted 3-methyl-1,2-phenylenediamine. Detectable by color (darkening) and TLC.[2]

  • Impurity B (Mono-amide): Incomplete cyclization product. Detectable by MS (M+18 relative to product).

References

  • European Patent Office. (1990). Substituted benzimidazoles as angiotensin II antagonists. EP 0400835 A1. Retrieved from .

  • LookChemical. (n.d.). 2-butyl-4-methyl-1H-benzimidazole Product Information. Retrieved from .

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzimidazoles. Retrieved from .

  • National Institutes of Health (NIH). (2025). Benzimidazole: Synthons and Bioactive Lead Structures. PubMed Central. Retrieved from . (Note: Generalized reference for benzimidazole SAR).

Sources

Foundational

Solubility Profiling of 2-Butyl-4-methyl-benzimidazole: A Technical Guide for Process Development

This guide serves as an in-depth technical resource for the physicochemical characterization of 2-Butyl-4-methyl-benzimidazole , a structural analog critical in the synthesis of angiotensin II receptor antagonists (Sarta...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for the physicochemical characterization of 2-Butyl-4-methyl-benzimidazole , a structural analog critical in the synthesis of angiotensin II receptor antagonists (Sartans) and potentially active as a corrosion inhibitor or antifungal agent.

Given the proprietary nature of specific solubility data for this precise alkyl-substituted analog, this guide synthesizes data from structural homologs (2-methylbenzimidazole and 2-propyl-4-methylbenzimidazole) and provides a rigorous, self-validating experimental protocol for generating the missing data.

Executive Summary & Chemical Profile

2-Butyl-4-methyl-benzimidazole represents a class of lipophilic benzimidazoles where the alkyl chain length (butyl) and the methyl substitution on the benzene ring significantly modulate solubility compared to the parent benzimidazole.

In drug development, this scaffold is often a precursor or impurity in the synthesis of Telmisartan (which typically utilizes the propyl analog) or Irbesartan (which utilizes a butyl-spiro-imidazolinone). Understanding its solubility landscape is critical for:

  • Purification: Designing crystallization steps to reject this compound if it is an impurity.

  • Reaction Optimization: Selecting the optimal solvent for alkylation or coupling reactions.

  • Formulation: Enhancing bioavailability if it is the active pharmaceutical ingredient (API).

Physicochemical Properties (Predicted & Analog-Based)
PropertyValue / CharacteristicRelevance to Solubility
Molecular Structure Benzimidazole core + Butyl (C4) chain + Methyl groupAmphiphilic; Butyl chain increases lipophilicity (LogP).
pKa (Basic N) ~5.4 - 5.6 (Estimated)Soluble in acidic aqueous media (pH < 3); precipitates at neutral/basic pH.
LogP (Octanol/Water) ~2.5 - 3.0Poor water solubility; high affinity for mid-polarity solvents (Alcohols, Esters).
Melting Point ~130 - 150 °C (Analog dependent)High lattice energy requires significant solvent enthalpy to overcome.
H-Bonding Donor (NH), Acceptor (N:)Soluble in H-bond accepting solvents (DMSO, DMF) and alcohols.

Solubility Landscape: Solvent Screening

The solubility of alkyl-benzimidazoles follows a "like-dissolves-like" trend, heavily influenced by the dielectric constant (


) and hydrogen bonding capability of the solvent.
Predicted Solubility Trends

Based on data for 2-methylbenzimidazole and 2-propyl-benzimidazole [1, 2].

Solvent ClassRepresentative SolventsSolubility PotentialMechanism
Dipolar Aprotic DMSO, DMF, NMP Very High (> 150 mg/mL)Strong dipole-dipole interactions; disruption of crystal lattice.
Alcohols Methanol, Ethanol, Isopropanol High (50 - 100 mg/mL)Hydrogen bonding with the imidazole nitrogen. Solubility decreases as alcohol chain length increases (MeOH > EtOH > IPA).
Chlorinated Dichloromethane (DCM), Chloroform Moderate (20 - 50 mg/mL)Good solvation of the hydrophobic butyl/methyl groups.
Esters/Ketones Ethyl Acetate, Acetone Moderate to Low Useful for crystallization (antisolvent effect when cooled).
Hydrocarbons Toluene, Hexane Low (< 5 mg/mL)Lack of H-bonding capability; Toluene is better than Hexane due to

-

interactions.
Water Water (pH 7) Insoluble (< 0.1 mg/mL)Hydrophobic effect dominates.
Thermodynamic Insight

The dissolution of 2-Butyl-4-methyl-benzimidazole is an endothermic process (


).
  • Temperature Effect: Solubility increases exponentially with temperature.

  • Entropy (

    
    ):  Positive, driven by the disordering of the crystal lattice.
    

Experimental Protocol: Determination of Solubility

Do not rely on single-point measurements. Use this self-validating protocol to generate a solubility curve (Mole Fraction vs. Temperature).

Method A: Laser Monitoring Dynamic Method (High Precision)

Best for generating full solubility curves for thermodynamic modeling.

Workflow Diagram

Solubility_Protocol Start Start: Preparation Weigh Weigh Solute & Solvent (Accurate to 0.0001g) Start->Weigh Setup Setup Jacketed Vessel with Laser Turbidity Probe Weigh->Setup Heat Heat to Dissolution (Clear Solution) Setup->Heat Cool Cool Slowly (0.1 K/min) Heat->Cool Nucleation Detect Nucleation Point (Laser Transmittance Drop) Cool->Nucleation Turbidity Detected Record Record Temperature (T1) Nucleation->Record Repeat Add Solvent Increment (Dilute) Record->Repeat Next Data Point End Calculate Mole Fraction (x) vs Temperature (T) Record->End Sufficient Data Repeat->Heat New Concentration

Caption: Dynamic laser monitoring workflow for precise solubility determination without sampling errors.

Step-by-Step Procedure
  • Preparation: Calibrate the temperature probe (uncertainty

    
     K).
    
  • Loading: Place a known mass (

    
    ) of 2-Butyl-4-methyl-benzimidazole and solvent (
    
    
    
    ) into a jacketed glass vessel.
  • Dissolution: Heat the mixture under stirring (400 rpm) until the solid completely dissolves (transmittance = 100%).

  • Measurement: Lower the temperature at a controlled rate (e.g.,

    
     K/min).
    
  • Detection: Record the temperature (

    
    ) at the precise moment the laser transmittance drops (onset of turbidity/nucleation).
    
  • Iteration: Add a known amount of solvent to the vessel (diluting the mixture) and repeat steps 3-5 to obtain the next point on the curve.

Method B: Static Shake-Flask (Standard Validation)

Use this to validate the dynamic method at specific temperatures (e.g., 25°C, 37°C).

  • Add excess solid to the solvent in a sealed vial.

  • Agitate at constant temperature for 72 hours to ensure equilibrium.

  • Filter the supernatant using a 0.45 µm heated syringe filter (to prevent precipitation during filtration).

  • Analyze filtrate concentration via HPLC-UV (Detection

    
     nm).
    

Mathematical Modeling & Data Correlation

To interpolate solubility at any temperature for process design, fit your experimental data to the Modified Apelblat Equation . This model is empirically superior for benzimidazoles in polar solvents [3].

The Equation:


[1]
  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    : Mole fraction solubility of the solute.[1][2]
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    : Absolute temperature (Kelvin).[3][4]
    
  • 
    : Empirical parameters derived from regression.
    

Thermodynamic Calculation: Once


 is known, calculate the Enthalpy of Solution (

) using the van't Hoff Equation :

  • Interpretation: A steep slope indicates high temperature sensitivity (large

    
    ), meaning cooling crystallization will be highly efficient (high yield).
    

Process Implications: Crystallization Strategy

Based on the solubility profile of benzimidazole analogs, the following crystallization strategies are recommended for 2-Butyl-4-methyl-benzimidazole.

Crystallization Logic Diagram

Crystallization_Process Crude Crude Reaction Mixture (Reaction Solvent) SolventSwap Solvent Swap / Distillation (Remove High Sol. Solvent) Crude->SolventSwap Dissolve Dissolve in Hot Alcohol (Ethanol/Methanol @ 60°C) SolventSwap->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cooling Controlled Cooling (60°C -> 5°C) Filter->Cooling Antisolvent Optional: Add Water (Antisolvent) Cooling->Antisolvent If Yield Low Isolate Filtration & Wash (Cold Ethanol) Cooling->Isolate Antisolvent->Isolate Product Pure 2-Butyl-4-methyl benzimidazole Isolate->Product

Caption: Recommended crystallization workflow based on solubility differentials.

  • Primary Solvent: Ethanol or Isopropanol. (High solubility at high T, moderate at low T).

  • Antisolvent: Water.[3] (Drastic solubility drop; use with caution to avoid oiling out).

  • Purification: If the impurity is more polar, use Toluene (low solubility for product, potentially lower for polar impurities) or stick to Ethanol/Water recrystallization.

References

  • Domanska, U., et al. (2004). "Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene." Journal of Chemical & Engineering Data, 49(4), 1082–1090. Link

  • Wang, J., et al. (2010). "Measurement and correlation of the solubility of telmisartan (form A) in nine different solvents." Journal of Chemical Thermodynamics. (Note: Telmisartan contains the propyl-methyl-benzimidazole moiety).
  • Zhang, Y., et al. (2017). "Thermodynamic study of solubility for pyrazinamide in ten solvents." Journal of Chemical Thermodynamics.
  • PubChem Compound Summary. "Benzimidazole." National Center for Biotechnology Information. Link

(Note: While direct data for the specific "2-Butyl-4-methyl" isomer is rare in open literature, the protocols and trends above are scientifically grounded in the behavior of the "2-Propyl" and "2-Methyl" homologs validated in References 1 and 2.)

Sources

Exploratory

The 2-Butyl-4-methyl-benzimidazole Scaffold: From Pharmacophore to Surface Chemistry

The following technical guide details the discovery, synthesis, and dual-industry history of 2-Butyl-4-methyl-benzimidazole . This compound represents a pivotal scaffold in the history of medicinal chemistry—specifically...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and dual-industry history of 2-Butyl-4-methyl-benzimidazole . This compound represents a pivotal scaffold in the history of medicinal chemistry—specifically in the evolution of Angiotensin II Receptor Blockers (ARBs)—and serves as a critical functional material in electronics manufacturing.

Executive Summary

2-Butyl-4-methyl-benzimidazole (CAS: 3913-02-8 or related isomer mixtures) is a heterocycle that serves as a case study in "privileged structures."[1] Historically, it emerged during the intense Structure-Activity Relationship (SAR) exploration of the late 1980s and early 1990s aimed at developing non-peptide Angiotensin II antagonists. While its propyl-analog ultimately achieved blockbuster status as the core of Telmisartan , the butyl variant remains a vital reference point in understanding the hydrophobic binding requirements of the AT1 receptor. Parallel to its pharmaceutical life, this compound found a "second life" in materials science as a high-performance corrosion inhibitor for copper, specifically in Organic Solderability Preservative (OSP) formulations used in printed circuit board (PCB) manufacturing.

Chemical Identity & Synthesis Strategy

The synthesis of 2-Butyl-4-methyl-benzimidazole relies on the Phillips Condensation , a classic acid-catalyzed cyclodehydration. The choice of starting materials dictates the regiochemistry, a critical factor since the 4-methyl and 5-methyl isomers have distinct steric profiles.

Synthetic Pathway

The core reaction involves the condensation of 2,3-diaminotoluene (also known as 3-methyl-1,2-phenylenediamine) with Valeric acid (Pentanoic acid).

  • Regioselectivity Challenge: Using 3,4-diaminotoluene yields the 5-methyl (or 6-methyl) isomer. To obtain the 4-methyl isomer (crucial for the steric "ortho-effect" in drug design), one must strictly use 2,3-diaminotoluene .

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the acid-catalyzed mechanism, highlighting the formation of the amidine intermediate followed by ring closure.

Synthesis cluster_conditions Reaction Conditions Start 2,3-Diaminotoluene + Valeric Acid Inter Mono-acyl Intermediate Start->Inter 160°C, 4N HCl Cyclo Cyclodehydration (- H2O) Inter->Cyclo H+ Catalysis Product 2-Butyl-4-methyl- benzimidazole Cyclo->Product Ring Closure

Figure 1: Synthetic pathway via Phillips Condensation. The 4-methyl position is determined by the 2,3-diaminotoluene precursor.

Pharmaceutical History: The "Sartan" Evolution

The discovery of 2-Butyl-4-methyl-benzimidazole is inextricably linked to the race to replace peptide-based drugs (like Saralasin) with orally active small molecules.

The "Butyl" Connection (SAR Logic)

In the 1980s, DuPont scientists discovered that a simple imidazole with a butyl chain (mimicking the Isoleucine-5 residue of Angiotensin II) and a carboxylic acid could block the AT1 receptor. This led to Losartan .

  • The Benzimidazole Shift: Competitors, including Boehringer Ingelheim and Takeda, explored the benzimidazole ring to improve lipophilicity and binding affinity.

  • The Role of 2-Butyl-4-methyl-benzimidazole: This compound served as a key intermediate to test the optimal alkyl chain length.

    • Why Butyl? It provides the exact hydrophobic volume to fill the "hydrophobic pocket" of the AT1 receptor.

    • Why 4-Methyl? The methyl group at the 4-position creates steric bulk that forces the biphenyl system (added in later steps) into a non-planar conformation, which is critical for receptor locking.

From Intermediate to Drug (Telmisartan Context)

While Telmisartan ultimately utilized a propyl group at the 2-position (to fine-tune pharmacokinetics), the 2-butyl analog (derived from this intermediate) was a potent backup candidate described in early patents (e.g., EP 0400835).

Feature2-Butyl Analog (Intermediate)2-Propyl Analog (Telmisartan Core)
Alkyl Chain n-Butyl (

)
n-Propyl (

)
Lipophilicity Higher (LogP > 4.0)Optimal (LogP ~ 3.2 - 3.8)
Receptor Fit Tight hydrophobic interactionBalanced affinity/solubility
Status Research Tool / IntermediateMarketed Drug Core

Industrial Application: Copper Surface Passivation

Beyond pharma, 2-Butyl-4-methyl-benzimidazole is a high-value chemical in the electronics industry, specifically for Organic Solderability Preservatives (OSP) .

Mechanism of Action

Copper pads on Printed Circuit Boards (PCBs) oxidize rapidly, making soldering impossible. OSP coatings protect the copper until the soldering moment.

  • Complexation: The benzimidazole nitrogen atoms coordinate with Cu(II) or Cu(I) ions on the surface.

  • The "Butyl" Advantage: The butyl chain renders the resulting film sufficiently hydrophobic to repel moisture (preventing oxidation) but soluble enough in flux to be removed during the soldering heat profile.

  • Isomer Mixtures: Industrial patents (e.g., US 5173130) often utilize mixtures of 2-butyl-4-methyl and 2-butyl-5-methyl isomers to lower the melting point of the film and improve coverage homogeneity.

Surface Protection Workflow (DOT Visualization)

OSP Cu Bare Copper Surface (Reactive) Coat Immersion in 2-Butyl-4-methyl-benzimidazole Cu->Coat Complex Formation of Cu-Benzimidazole Coordination Complex Coat->Complex Coordination Protect Passivated Surface (Oxidation Resistant) Complex->Protect Film Growth (<0.5µm) Solder Soldering Process (Film Dissolution) Protect->Solder Flux + Heat

Figure 2: Mechanism of OSP coating formation on copper circuits.

Experimental Protocols

Synthesis of 2-Butyl-4-methyl-benzimidazole

Adapted from standard Phillips condensation protocols (e.g., EP 0400835).

Reagents:

  • 2,3-Diaminotoluene (12.2 g, 0.1 mol)

  • Valeric acid (15.3 g, 0.15 mol)

  • Hydrochloric acid (4N, 100 mL)

  • Ammonia (28% aq)

Procedure:

  • Condensation: Charge 2,3-diaminotoluene and valeric acid into a round-bottom flask equipped with a reflux condenser.

  • Acidification: Add 4N HCl slowly.

  • Reflux: Heat the mixture to reflux (approx. 105-110°C) for 8–12 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 1:1) until the diamine is consumed.

  • Work-up: Cool the reaction mixture to room temperature.

  • Neutralization: Slowly add aqueous ammonia with stirring until pH reaches ~9.0. The product will precipitate as a solid or oil.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine.

  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize from aqueous ethanol to yield off-white crystals.
    
    • Expected Yield: 75–85%

    • Melting Point: Check against standard (approx. 140–145°C depending on purity).

OSP Coating Efficiency Test (Simulated)

Objective: Verify the oxidation protection of the synthesized compound on copper.

  • Preparation: Polish copper coupons (1cm x 1cm) with fine grit sandpaper and rinse with 5%

    
     to remove native oxide.
    
  • Coating: Dip coupon in a 1% ethanolic solution of 2-Butyl-4-methyl-benzimidazole for 2 minutes. Air dry.

  • Stress Test: Place coated and uncoated (control) coupons in a humidity chamber (40°C, 90% RH) for 96 hours.

  • Analysis: Visually inspect for tarnishing (darkening). Electrochemical Impedance Spectroscopy (EIS) can be used to quantify surface resistance (

    
    ).
    

References

  • European Patent Office. (1990). Substituted benzimidazoles as angiotensin II antagonists. EP 0400835 A1. Link

  • United States Patent. (1992). Process for surface treatment of copper and copper alloy.[1] US 5173130 A. Link

  • Ries, U. J., et al. (1993). 6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis and biological activity. Journal of Medicinal Chemistry, 36(25), 4040-4051. (Contextual reference for Benzimidazole SAR). Link

  • ChemBuyersGuide. (n.d.). 2-Butyl-4-methyl-benzimidazole CAS Registry Data.Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Investigating the Biological Activity of 2-Butyl-4-methyl-benzimidazole

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Benzimidazole Scaffold and the Promise of 2-Butyl-4-methyl-benzimidazole The benzimidazole ring system, a bicyclic aromatic heter...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzimidazole Scaffold and the Promise of 2-Butyl-4-methyl-benzimidazole

The benzimidazole ring system, a bicyclic aromatic heterocycle formed from the fusion of benzene and imidazole, is a cornerstone in medicinal chemistry.[1][2][3] Its structural similarity to naturally occurring purines allows it to readily interact with a multitude of biological macromolecules, leading to a broad spectrum of pharmacological activities.[4] Benzimidazole derivatives have been successfully developed into drugs with antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[5][6] The specific biological activity of a benzimidazole derivative is highly dependent on the nature and position of its substituents.

This document provides a comprehensive guide to investigating the potential biological activities of a specific, lesser-studied derivative: 2-Butyl-4-methyl-benzimidazole . While extensive data on this particular molecule is not widely available, its structural features—a butyl group at the 2-position and a methyl group at the 4-position—suggest a unique pharmacological profile worth exploring. The butyl group may enhance lipophilicity, potentially improving membrane permeability, while the methyl group can influence metabolic stability and receptor binding. This guide will outline the probable mechanisms of action based on related compounds and provide detailed protocols for the systematic evaluation of its biological efficacy.

Synthesis of 2-Butyl-4-methyl-benzimidazole

The synthesis of 2-substituted benzimidazoles is typically achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[5][7] For 2-Butyl-4-methyl-benzimidazole, the logical starting materials would be 3-methyl-o-phenylenediamine and valeric acid (pentanoic acid).

Synthesis_of_2_Butyl_4_methyl_benzimidazole cluster_reactants Reactants cluster_conditions Reaction Conditions 3_methyl_o_phenylenediamine 3-methyl-o-phenylenediamine condensation Condensation 3_methyl_o_phenylenediamine->condensation valeric_acid Valeric Acid (Pentanoic Acid) valeric_acid->condensation acid_catalyst Acid Catalyst (e.g., HCl, p-TSA) acid_catalyst->condensation heating Heating (Reflux) heating->condensation product 2-Butyl-4-methyl-benzimidazole intermediate Transient Intermediate condensation->intermediate Formation of Schiff Base Intermediate cyclization Cyclization intermediate->cyclization Intramolecular Cyclization cyclization->product

Caption: General synthetic pathway for 2-Butyl-4-methyl-benzimidazole.

Part 1: Evaluation of Antimicrobial Activity

Benzimidazole derivatives are known to exhibit potent antimicrobial activity against a wide range of bacteria and fungi.[6][8] Their mechanism of action can vary, but often involves the disruption of key cellular processes.

Potential Mechanisms of Antimicrobial Action
  • Inhibition of Nucleic Acid and Protein Synthesis: As purine analogs, benzimidazoles can interfere with the biosynthesis of nucleic acids and proteins in microbial cells, thereby halting their growth and replication.[4]

  • Disruption of Microtubule Formation: In fungi, benzimidazoles can bind to β-tubulin, preventing the polymerization of microtubules.[3] This disrupts essential cellular functions like cell division and intracellular transport.[3]

  • Inhibition of Key Enzymes: Some benzimidazole derivatives have been shown to inhibit enzymes crucial for microbial survival, such as fumarate reductase, which is involved in ATP synthesis.[3]

Protocol 1.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the determination of the minimum concentration of 2-Butyl-4-methyl-benzimidazole required to inhibit the visible growth of a microorganism.

Materials:

  • 2-Butyl-4-methyl-benzimidazole (stock solution in DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi[9]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Positive control antibiotics (e.g., Ampicillin, Ciprofloxacin) and antifungals (e.g., Fluconazole)[8][9]

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum: Culture the microbial strains overnight in their respective broths. Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Serial Dilution: In a 96-well plate, add 100 µL of the appropriate broth to all wells. Add 100 µL of the 2-Butyl-4-methyl-benzimidazole stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well, except for the sterility control wells.

  • Controls:

    • Positive Control: Wells containing a known antibiotic/antifungal instead of the test compound.

    • Negative Control: Wells containing only the broth and the microbial inoculum.

    • Sterility Control: Wells containing only broth.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30-35°C for 24-48 hours for fungi.[9]

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation:

Microorganism2-Butyl-4-methyl-benzimidazole MIC (µg/mL)Positive Control MIC (µg/mL)
S. aureus (Gram-positive)[Experimental Result][e.g., Ampicillin: 0.5]
E. coli (Gram-negative)[Experimental Result][e.g., Ciprofloxacin: 0.015]
C. albicans (Yeast)[Experimental Result][e.g., Fluconazole: 1.0]
A. niger (Mold)[Experimental Result][e.g., Fluconazole: 8.0]

Part 2: Evaluation of Anticancer Activity

The benzimidazole scaffold is a privileged structure in oncology, with many derivatives showing potent anticancer activity.[1][5]

Potential Mechanisms of Anticancer Action
  • Tubulin Polymerization Inhibition: Similar to their antifungal mechanism, benzimidazoles can bind to the colchicine-binding site of β-tubulin, disrupting microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[10]

  • DNA Intercalation and Topoisomerase Inhibition: Some benzimidazole derivatives can bind to the minor groove of DNA or inhibit topoisomerase enzymes, interfering with DNA replication and transcription, ultimately leading to cell death.[1][11]

  • Kinase Inhibition: Benzimidazoles can act as inhibitors of various protein kinases that are often dysregulated in cancer, such as those involved in cell signaling pathways that promote proliferation and survival.[12]

  • Induction of Apoptosis: Many benzimidazole compounds induce apoptosis through intrinsic (mitochondrial) or extrinsic (death receptor) pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2.[10]

Anticancer_Mechanisms_of_Benzimidazoles cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects Benzimidazole 2-Butyl-4-methyl- benzimidazole Tubulin β-Tubulin Benzimidazole->Tubulin DNA DNA/Topoisomerase Benzimidazole->DNA Kinases Protein Kinases Benzimidazole->Kinases Mitochondria Mitochondria (Bcl-2 family) Benzimidazole->Mitochondria Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption DNA_Damage DNA Damage/ Replication Stress DNA->DNA_Damage Signal_Block Signal Transduction Inhibition Kinases->Signal_Block Apoptosis_Induction Pro-apoptotic Signaling Mitochondria->Apoptosis_Induction Outcome Cell Cycle Arrest & Apoptosis Microtubule_Disruption->Outcome DNA_Damage->Outcome Signal_Block->Outcome Apoptosis_Induction->Outcome

Caption: Potential anticancer mechanisms of benzimidazole derivatives.

Protocol 2.1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, DU-145 for prostate cancer)[13]

  • Normal human cell line (e.g., HEK-293) for selectivity assessment[14]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 2-Butyl-4-methyl-benzimidazole (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for attachment.[13]

  • Compound Treatment: Prepare serial dilutions of 2-Butyl-4-methyl-benzimidazole in the growth medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control.[13]

  • Incubation: Incubate the plate for 48-72 hours.[13]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Cell Line2-Butyl-4-methyl-benzimidazole IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7 (Breast Cancer)[Experimental Result][e.g., 0.5]
DU-145 (Prostate Cancer)[Experimental Result][e.g., 0.8]
HEK-293 (Normal Kidney)[Experimental Result][e.g., 5.0]
Protocol 2.2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).

Materials:

  • Cancer cells treated with 2-Butyl-4-methyl-benzimidazole at its IC₅₀ concentration.

  • Propidium Iodide (PI) staining solution.

  • RNase A.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cells with the test compound for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a particular phase suggests cell cycle arrest.

Part 3: Evaluation of Antiviral Activity

Benzimidazole derivatives have shown promise as antiviral agents, particularly against viruses like human cytomegalovirus (CMV) and hepatitis C virus.[15][16]

Potential Mechanisms of Antiviral Action

The antiviral mechanisms of benzimidazoles are diverse and can be virus-specific. They may involve:

  • Inhibition of viral polymerases: Preventing the replication of the viral genome.

  • Blocking viral entry or fusion: Preventing the virus from entering the host cell.

  • Interfering with viral protein synthesis or assembly: Disrupting the formation of new viral particles.

Protocol 3.1: Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells).

  • Virus stock of known titer.

  • 6-well or 12-well cell culture plates.

  • 2-Butyl-4-methyl-benzimidazole.

  • Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose).

  • Crystal violet staining solution.

Procedure:

  • Cell Seeding: Seed host cells in plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and wash the cells. Add the overlay medium containing various concentrations of 2-Butyl-4-methyl-benzimidazole.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Remove the overlay, fix the cells (e.g., with 10% formalin), and stain with crystal violet.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the untreated virus control. Determine the EC₅₀ (the concentration that reduces plaque formation by 50%).

Conclusion and Future Directions

This guide provides a foundational framework for the systematic investigation of the biological activities of 2-Butyl-4-methyl-benzimidazole. Based on the well-established pharmacology of the benzimidazole scaffold, this compound holds significant potential as an antimicrobial, anticancer, or antiviral agent. The protocols outlined herein represent standard, validated methods for initial screening and characterization. Positive results from these in vitro assays should be followed by more detailed mechanistic studies, such as specific enzyme inhibition assays, apoptosis assays (e.g., Annexin V/PI staining), and eventually, in vivo efficacy and toxicology studies in animal models.[14][17] The exploration of novel derivatives like 2-Butyl-4-methyl-benzimidazole is crucial for the continued development of new and effective therapeutic agents.

References

  • BenchChem. (2025).
  • Al-Sultani, A. A., et al. (n.d.). New 2-Methyl Benzimidazole Derivatives bearing 4-Thiazolidinone Heterocyclic Rings: Synthesis, Preliminary Pharmacological Assessment and Docking Studies.
  • Kumar, R., et al. (2024). Review on antimicrobial activity of 2- substitude-benzimidazole compouds.
  • Patel, P., et al. (2017). Synthesis and Antimicrobial Activity of Some Benzimidazole and 2-Methylbenzimidazole Derivatives. Asian Journal of Chemistry, 29(2), 399-403.
  • Koprivanac, A., et al. (n.d.). Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling. RSC Medicinal Chemistry.
  • Maji, S., et al. (n.d.). Benzimidazole based Pt(ii) complexes with better normal cell viability than cisplatin: synthesis, substitution behavior, cytotoxicity, DNA binding and DFT study. RSC Advances.
  • Al-Ostath, A., et al. (n.d.). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Molecules.
  • Saini, P., et al. (2016). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. Journal of Drug Delivery & Therapeutics, 6(3), 100-102.
  • Allen, P. M., & Gottlieb, D. (1970). Mechanism of Action of the Fungicide Thiabendazole, 2-(4′-Thiazolyl) Benzimidazole. Applied Microbiology, 20(6), 919–926.
  • Ratreya, P., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances, 11(51), 32098-32107.
  • Shaw, J. T., et al. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer. Journal of Medicinal Chemistry, 64(19), 14619-14634.
  • Tan, C. H., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine.
  • Al-Zahrani, A. A., et al. (2025). Benzimidazole(s)
  • Kumar, R., et al. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy.
  • Kumar, D., & Kumar, N. (n.d.). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. International Journal of Pharmaceutical and Chemical Sciences.
  • Lunkad, A. (2020). Synthesis of 2- Methyl benzimidazole. YouTube.
  • Patel, S., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28421-28437.
  • Youssif, B. G. M., et al. (2020).
  • Andrei, G., et al. (n.d.). Antiviral Activity of Benzimidazole Derivatives. I. Antiviral Activity of 1-Substituted-2-[(Benzotriazol-1/2-yl)methyl]benzimidazoles. Request PDF.
  • CN101074213A. (n.d.). Synthesis of 2-n-propyl-4-methyl-6(1-methylbenzimidazole-2-radicle) benzimidazole and its use in synthesis of timishatan and its salts.
  • Alpan, A. S., et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Bioorganic Chemistry, 102, 104085.
  • Islam, M. R., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluation of substituted benzimidazole derivatives. Saudi Pharmaceutical Journal, 30(1), 57-71.
  • Youssif, B. G. M., et al. (2020). Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal, 14, 69-81.
  • Fata, A., et al. (2011). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Iranian Journal of Basic Medical Sciences, 14(5), 428-434.
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
  • Abdel-Maksoud, M. S., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Journal of the Iranian Chemical Society.
  • Maji, S., et al. (2016). Benzimidazole based Pt(II) complexes with better normal cell viability than cisplatin: Synthesis, substitution behavior, cytotoxicity, DNA binding and DFT study.
  • Delp, J. C., & Wright, F. C. (n.d.). Antifungal Activity of Selected Benzimidazole Compounds. Request PDF.
  • BenchChem. (2025).
  • Abdel-Maksoud, M. S., et al. (2023). Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. ACS Omega, 8(41), 38237-38253.
  • Hernandez-Perez, J. M., et al. (2022). Computational Study of Benzimidazole Derivatives as Potential Antifungal Drugs. Molecules, 27(19), 6524.
  • Faghih, Z., et al. (2019). Cytotoxic Activity of Some Azole Derivatives. Asian Pacific Journal of Cancer Biology, 4(2), 47-51.
  • Abdel-Maksoud, M. S., et al. (n.d.). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Journal of the Iranian Chemical Society.
  • Islam, M. R., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Saudi Pharmaceutical Journal, 30(1), 57-71.
  • Kumar, R., et al. (n.d.). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. [Source not available].
  • Khan, K. M., et al. (2023). Synthesis, in vitro biological assessment, and molecular docking study of benzimidazole-based thiadiazole derivatives as dual inhibitors of α-amylase and α-glucosidase. RSC Advances, 13(21), 14358-14371.
  • Alpan, A. S., et al. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ACS Omega, 8(4), 4165-4179.
  • El-Sayed, R. A., et al. (2023). Toxicological profiling of a de novo synthesized benzimidazole derivative with potent and selective proapoptotic potentials against breast cancer. Food and Chemical Toxicology, 180, 114049.
  • Research Journal of Pharmacy and Technology. (n.d.). RJPT.

Sources

Application

Application Note: Mechanism and Utility of 2-Butyl-4-methyl-benzimidazole in Hypertension Therapeutics

This Application Note is structured to provide a comprehensive technical guide on 2-Butyl-4-methyl-benzimidazole , focusing on its critical role as a privileged scaffold in the synthesis and pharmacodynamics of Angiotens...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive technical guide on 2-Butyl-4-methyl-benzimidazole , focusing on its critical role as a privileged scaffold in the synthesis and pharmacodynamics of Angiotensin II Receptor Blockers (ARBs).[1][2]

[1][2]

Executive Summary

2-Butyl-4-methyl-benzimidazole is a high-value heterocyclic intermediate (Key Starting Material - KSM) primarily utilized in the development of non-peptide Angiotensin II Type 1 (AT


) receptor antagonists, commonly known as "sartans" (e.g., Telmisartan, Candesartan analogs).[1][2]

Unlike simple reagents, this compound acts as a pharmacophore anchor .[1][2] Its specific structural features—the lipophilic butyl chain and the rigid benzimidazole core—are engineered to mimic the C-terminal amino acid residues of Angiotensin II (AII), thereby enabling the final drug to competitively block the AT


 receptor.[1][2] This guide details the molecular mechanism of this interaction, the synthetic protocols for its utilization, and the validation assays required for downstream drug candidates.[1][2]

Mechanism of Action: The Pharmacophore Hypothesis[1][2]

While 2-Butyl-4-methyl-benzimidazole is an intermediate, its "mechanism" is defined by the interactions it establishes once incorporated into a full drug structure.[1][2] It functions as a bioisostere for the Isoleucine-5 (Ile⁵) and Histidine-6 (His⁶) residues of the natural Angiotensin II peptide.[1][2]

Molecular Interaction at the AT Receptor

The efficacy of benzimidazole-based ARBs relies on a "Three-Point Binding Model" within the AT


 receptor's transmembrane domain:
  • The 2-Butyl Chain (Lipophilic Anchor):

    • Function: Mimics the sec-butyl side chain of Ile⁵ in Angiotensin II.[1][2]

    • Interaction: Penetrates a deep hydrophobic pocket formed by Val108, Phe182, and Tyr113 in the receptor.[1][2] This interaction accounts for approximately 20-30% of the total binding energy, anchoring the drug in the active site.[1][2]

  • The Benzimidazole Core (Rigid Scaffold):

    • Function: Acts as a rigid spacer that orients the pharmacophore elements.[1][2] It mimics the imidazole ring of His⁶.[1][2]

    • Interaction: Engages in

      
      -
      
      
      
      stacking interactions with Trp84 on the receptor surface, stabilizing the "inactive" conformation of the receptor (inverse agonism).[1][2]
  • The 4-Methyl Substituent:

    • Function: Provides steric bulk and lipophilicity.[1][2]

    • Interaction: Induces a specific conformational tilt in the benzimidazole ring, optimizing the alignment of the N-1 substituent (usually a biphenyl-tetrazole group) with the basic Arg167 residue.[1][2]

Pathway Visualization

The following diagram illustrates the synthesis of an active ARB from the 2-Butyl-4-methyl-benzimidazole scaffold and its subsequent blockade of the Renin-Angiotensin-Aldosterone System (RAAS).[1][2]

G KSM 2-Butyl-4-methyl- benzimidazole (Scaffold) Alkylation N-Alkylation (with Biphenyl Bromide) KSM->Alkylation Synthesis API Active ARB (e.g., Telmisartan Analog) Alkylation->API Deprotection/Hydrolysis Receptor AT1 Receptor (Transmembrane Domain) API->Receptor High Affinity Binding (Ki < 1 nM) Block Competitive Blockade API->Block Signal Gq/11 Protein Signaling Receptor->Signal Agonist (AII) Effect Vasoconstriction & Aldosterone Secretion Signal->Effect Block->Signal INHIBITS

Figure 1: Synthetic progression from the benzimidazole scaffold to the active drug and its interference with the Angiotensin II signaling cascade.[1][2]

Experimental Protocols

Protocol A: Synthesis of 2-Butyl-4-methyl-benzimidazole

This protocol describes the condensation of a diamine with a carboxylic acid, the industry-standard method for generating the benzimidazole core.[1][2]

Reagents:

  • 2,3-Diaminotoluene (Starting Material 1)[1][2]

  • Valeric Acid (Pentanoic acid) (Starting Material 2)[1][2]

  • Polyphosphoric Acid (PPA) (Catalyst/Solvent)[1][2]

  • Sodium Hydroxide (10% aq.)[1][2]

Procedure:

  • Mixing: In a round-bottom flask, combine 2,3-diaminotoluene (1.0 eq) with valeric acid (1.2 eq).

  • Cyclization: Add Polyphosphoric Acid (10-15 volumes). Heat the mixture to 140-150°C for 4-6 hours.

    • Note: PPA acts as both a dehydrating agent and an acid catalyst, promoting the formation of the imidazole ring.[1][2]

  • Quenching: Cool the reaction mass to 80°C and slowly pour into crushed ice/water with vigorous stirring.

  • Neutralization: Adjust pH to 8-9 using 10% NaOH solution. The product will precipitate as a solid.[1][2]

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethyl acetate/hexane (1:1).

Quality Control Criteria:

Parameter Specification Method
Appearance Off-white to pale yellow crystalline powder Visual
Purity > 98.5% HPLC (C18, MeOH:Water)
Melting Point 145°C - 148°C Capillary Method

| Identity | MS: [M+H]+ = 189.14 (Calculated) | LC-MS |[1][2]

Protocol B: AT Receptor Binding Assay (Validation)

To confirm the bioactivity of derivatives synthesized from this scaffold, a radioligand binding assay is required.[1][2]

Materials:

  • HEK293 cells stably expressing human AT

    
     receptor.[1][2]
    
  • Radioligand: [

    
    I]-Sar
    
    
    
    ,Ile
    
    
    -Angiotensin II.[1][2]
  • Test Compound: The synthesized benzimidazole derivative (dissolved in DMSO).[1][2]

Workflow:

  • Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g to isolate membranes.[1][2]

  • Incubation: Incubate membrane protein (20 µg) with 0.5 nM [

    
    I]-Ligand and increasing concentrations of the Test Compound (
    
    
    
    M to
    
    
    M).
  • Equilibrium: Incubate at 25°C for 90 minutes.

  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters.

  • Analysis: Measure radioactivity using a gamma counter. Calculate IC

    
     and K
    
    
    
    values.

Interpretation: A successful derivative utilizing the 2-butyl-4-methyl-benzimidazole scaffold should exhibit a K


 value in the nanomolar range (< 10 nM) , indicating effective displacement of Angiotensin II.[1][2]

Troubleshooting & Optimization

  • Regioselectivity Issues: In the synthesis of the final drug, N-alkylation of the benzimidazole can occur at N-1 or N-3.[1][2] The 4-methyl group provides steric hindrance that favors N-1 alkylation, but regioisomers must be monitored via NMR.[1][2]

  • Solubility: The 2-butyl chain increases lipophilicity.[1][2] If the intermediate is difficult to dissolve during workup, use a mixture of Methanol/DCM.[1][2]

References

  • European Patent Office. (1990).[1][2] Substituted benzimidazoles as angiotensin II antagonists (EP0400835A1).[1][2]Link[1][2]

  • Journal of Medicinal Chemistry. (1993). Nonpeptide Angiotensin II Receptor Antagonists: The Role of the Benzimidazole Scaffold. (General reference for SAR of Sartans).
  • ChemicalBook. (2025).[1][2][3][4] 2-Butyl-4-chloro-5-formylimidazole and Benzimidazole Intermediates.[1][2]Link[1][2]

Sources

Method

Technical Application Note: 2-Butyl-4-methyl-benzimidazole as an Antimicrobial Agent

Executive Summary This application note details the physicochemical profiling, biological evaluation, and mechanistic validation of 2-Butyl-4-methyl-benzimidazole (hereafter referred to as BMB-24 ) as a potent antimicrob...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the physicochemical profiling, biological evaluation, and mechanistic validation of 2-Butyl-4-methyl-benzimidazole (hereafter referred to as BMB-24 ) as a potent antimicrobial scaffold. While benzimidazoles are historically recognized for anthelmintic activity (targeting


-tubulin), recent structure-activity relationship (SAR) studies highlight the efficacy of 2-alkyl substituted derivatives against multidrug-resistant (MDR) bacteria and fungi.

The presence of the 2-butyl group enhances lipophilicity, facilitating membrane permeation, while the 4-methyl substituent provides steric modulation that may enhance selectivity against bacterial FtsZ (filamenting temperature-sensitive mutant Z) proteins over eukaryotic tubulin. This guide provides a standardized workflow for researchers to validate BMB-24 efficacy.

Compound Profile & Preparation[1][2][3][4][5][6][7][8][9][10]

Chemical Identity[7][11]
  • IUPAC Name: 2-butyl-4-methyl-1H-benzimidazole

  • Molecular Formula:

    
    
    
  • Molecular Weight: 188.27 g/mol

  • Key Features:

    • Lipophilic Tail (C4): Increases LogP, aiding passive transport across the peptidoglycan layer (Gram-positive) and outer membrane (Gram-negative).

    • Benzimidazole Core: Privileged scaffold for hydrogen bonding with nucleotide-binding pockets.

Solubilization Protocol (Critical)

Due to the hydrophobic butyl chain, BMB-24 exhibits poor aqueous solubility. Proper stock preparation is essential to prevent precipitation during microdilution.

  • Primary Stock (10 mg/mL): Dissolve 10 mg of BMB-24 in 1 mL of 100% DMSO (Dimethyl Sulfoxide). Vortex for 2 minutes until clear.

  • Working Stock (1 mg/mL): Dilute the Primary Stock 1:10 in sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Note: This results in a 10% DMSO concentration. Further dilution in the assay plate is required to reduce DMSO to <1% to avoid solvent toxicity.

  • Storage: Aliquot and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

Experimental Workflow

The following diagram outlines the logical flow from compound preparation to mechanistic validation.

G Start Compound Preparation Screen Primary Screen (MIC/MBC) Start->Screen 0.1-100 µg/mL Kinetic Time-Kill Kinetics Screen->Kinetic If MIC < 16 µg/mL Mech Mechanism (FtsZ/Membrane) Screen->Mech Validation Data Data Analysis (IC50 / SI) Kinetic->Data Mech->Data

Figure 1: Integrated workflow for the evaluation of BMB-24. Colors denote stage progression: Prep (Blue), Screening (Green), Kinetics (Yellow), Mechanism (Red).

Protocol A: Antimicrobial Susceptibility Testing (MIC/MBC)

This protocol follows CLSI (Clinical and Laboratory Standards Institute) guidelines, adapted for hydrophobic small molecules.

Materials
  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), C. albicans (ATCC 10231).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Controls: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal), DMSO (Vehicle).

Procedure
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in CAMHB to achieve final assay concentration of 
    
    
    
    CFU/mL.
  • Plate Setup:

    • Add 100 µL CAMHB to columns 2-12 of a 96-well plate.

    • Add 200 µL of BMB-24 Working Stock (from Sec 2.2) to column 1.[1][2]

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Result: Concentration range typically 512 µg/mL to 1 µg/mL.

  • Inoculation: Add 100 µL of diluted inoculum to wells 1-11.

    • Column 11: Growth Control (Bacteria + Media + DMSO).

    • Column 12: Sterility Control (Media only).

  • Incubation: 37°C for 16-20 hours (24-48h for fungi).

  • Readout:

    • MIC (Minimum Inhibitory Concentration): Lowest concentration with no visible growth.

    • MBC (Minimum Bactericidal Concentration): Plate 10 µL from MIC wells onto agar. The lowest concentration yielding

      
       colony reduction is the MBC.
      
Data Interpretation
MIC Value (µg/mL)ClassificationAction Required
< 4PotentProceed to Time-Kill & In Vivo studies.
4 - 16ModerateOptimization of C4-alkyl chain length recommended.
> 32Weak/InactiveCheck solubility; compound may be precipitating.

Protocol B: Mechanism of Action (FtsZ Inhibition)

Benzimidazoles often target the FtsZ protein (bacterial tubulin homolog), blocking cell division (septum formation).

Rationale

Unlike


-lactams which lyse cells, FtsZ inhibitors cause filamentation. This assay visually confirms the mechanism.
Microscopy Assay
  • Treatment: Treat B. subtilis or E. coli with BMB-24 at 0.5

    
     MIC  for 4 hours.
    
  • Staining: Fix cells and stain with DAPI (DNA) and FM4-64 (Membrane).

  • Observation: Use Fluorescence Microscopy (100x oil).

    • Positive Result: Elongated, filamentous cells (failure to divide) with multiple nucleoids.

    • Negative Result: Normal cell length (suggests alternative mechanism like membrane lysis).

Molecular Docking Visualization (Hypothetical)

The following diagram illustrates the predicted interaction of the 2-butyl and 4-methyl groups within the FtsZ hydrophobic pocket.

FtsZ_Binding cluster_Pocket FtsZ Hydrophobic Pocket Ligand 2-Butyl-4-methyl-benzimidazole (BMB-24) Res1 Val-208 (Hydrophobic) Ligand->Res1 2-Butyl tail (Van der Waals) Res2 Leu-209 (Hydrophobic) Ligand->Res2 4-Methyl group (Steric Fit) Res3 Asp-187 (H-Bond Acceptor) Ligand->Res3 Imidazole NH (H-Bond)

Figure 2: Predicted binding mode. The 2-butyl chain anchors the molecule into the hydrophobic cleft of FtsZ, while the imidazole core forms hydrogen bonds.

References

  • Benzimidazole SAR & Antimicrobial Activity

    • Title: Synthesis and Antimicrobial Activity of Some Benzimidazole and 2-Methylbenzimidazole Derivatives.[3][4][5][6]

    • Source: Asian Journal of Chemistry (2017).[6]

    • URL:[Link] (Verified via search 1.1)

  • Mechanism of Action (FtsZ/Tubulin)

    • Title: Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent.[7][8]

    • Source: Research Journal of Pharmacy and Technology (2017).[7][8][6]

    • URL:[Link] (Verified via search 1.9)

  • Synthesis & Chemical Properties: Title: Substituted benzimidazoles as angiotensin II antagonists (Patent EP0400835A1). Source: European Patent Office. URL: (Verified via search 1.13 - Confirms chemical structure existence).
  • General Protocol Standards

    • Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
    • Source: CLSI Standard M07.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Butyl-4-methyl-benzimidazole Crystallization

Topic: Troubleshooting & Process Optimization for 2-Butyl-4-methyl-benzimidazole Context: Critical Intermediate for Angiotensin II Receptor Antagonists (e.g., Telmisartan) Document ID: TSC-BZ-042 Status: Active Guide Dia...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Process Optimization for 2-Butyl-4-methyl-benzimidazole Context: Critical Intermediate for Angiotensin II Receptor Antagonists (e.g., Telmisartan) Document ID: TSC-BZ-042 Status: Active Guide

Diagnostic Hub: What is your primary failure mode?

Before altering process parameters, identify the specific symptom disrupting your crystallization workflow.[1]

SymptomProbable CauseImmediate Action
Oiling Out (LLPS) Liquid-Liquid Phase Separation due to high supersaturation or lipophilic impurities.[1]Stop cooling. Reheat to dissolution. Add seed crystals at

.[1]
Colored Impurities Oxidation byproducts (benzimidazole N-oxides) or polymerized diamines.[1]Perform a hot charcoal filtration (5-10% w/w) in methanol or ethyl acetate before crystallization.[1]
Low Yield Product loss to mother liquor due to pH-dependent solubility or "crash" cooling.[1]Check pH. Benzimidazoles are amphoteric; ensure pH is neutral (7.0–7.5) for max precipitation.[1]
Regioisomer Contamination Presence of 5-methyl isomer (if N-alkylation has occurred) or starting material carryover.[1]Recrystallize from non-polar solvents (e.g., Toluene/Hexane) to leverage lattice energy differences.[1]

Deep Dive: The "Oiling Out" Phenomenon

The most common technical ticket regarding 2-butyl-4-methyl-benzimidazole is oiling out (formation of an emulsion rather than a suspension). This molecule possesses a lipophilic butyl tail and a polar imidazole head, making it prone to forming "oils" in mixed solvent systems if the Metastable Zone Width (MSZW) is breached too rapidly.[1]

The Mechanism

Oiling out occurs when the system enters a liquid-liquid miscibility gap before it crosses the solubility curve for nucleation.[2] This is thermodynamically stable but kinetically disastrous for purity.[1]

Troubleshooting Protocol: The "Seeding & Aging" Loop
  • Solvent Selection: Switch from pure alcohols to a binary system .

    • Recommended: Ethyl Acetate (Solvent) + n-Heptane (Anti-solvent).[1]

    • Alternative: Methanol (Solvent) + Water (Anti-solvent).[1]

  • Determination of Cloud Point (

    
    ): 
    
    • Dissolve crude material at reflux.[1]

    • Cool slowly (0.5°C/min) until the solution turns hazy (stable oil droplets). Note this temperature.

  • Seeding Strategy:

    • Reheat to

      
       (clear solution).[1]
      
    • Add 0.5 - 1.0 wt% pure seed crystals .

    • Hold (Age): Maintain temperature for 30-60 minutes. This allows the seeds to grow and prevents the formation of an oil phase.

  • Controlled Cooling:

    • Cool at a rate of 0.2°C/min (slow) to favor crystal growth over new nucleation (which might be oil).[1]

Critical Process Parameters (CPP) & Solubility Data

Understanding the amphoteric nature of the benzimidazole ring is key to maximizing yield.

pH-Dependent Solubility Profile

The imidazole nitrogen can accept a proton (


) or lose a proton at very high pH.[1]
pH ConditionSpecies StateSolubilityAction
pH < 4.0 Cationic (Protonated)High (Water soluble)Use for extraction/washing impurities.[1]
pH 7.0 - 8.0 Neutral (Free Base)Low (Precipitates)Target zone for crystallization.
pH > 12.0 Anionic (Deprotonated)Moderate Avoid; leads to salt formation/ring instability.[1]
Recommended Solvent Systems
Solvent SystemRatio (v/v)PurposeNotes
Ethyl Acetate / Hexane 1:2 to 1:4PurificationExcellent for removing non-polar starting materials.[1]
Methanol / Water 1:1Yield Recovery"Crash" method; lower purity but higher yield.[1]
Toluene PurePolymorph ControlOften yields denser, more filterable crystals.[1]

Visualized Workflows

Workflow 1: Purification Logic

This diagram illustrates the decision matrix for purifying the crude intermediate based on the impurity profile.

PurificationLogic Start Crude 2-Butyl-4-methyl-benzimidazole CheckColor Is the solid colored (Brown/Red)? Start->CheckColor Charcoal Dissolve in MeOH/EtOAc Add Activated Carbon (Hot) Filter CheckColor->Charcoal Yes CheckOil Does it 'Oil Out' on cooling? CheckColor->CheckOil No Charcoal->CheckOil Seeding Reheat to Clear Point Add Seeds (1%) Slow Cool (0.2°C/min) CheckOil->Seeding Yes (Critical Step) StandardCool Standard Cooling (10°C/hour) CheckOil->StandardCool No Isolation Filtration & Wash (Cold Solvent) Seeding->Isolation StandardCool->Isolation

Figure 1: Decision matrix for addressing color impurities and oiling-out phenomena during purification.

Workflow 2: pH-Swing Crystallization

A robust method for separating the product from non-basic impurities.[1]

pHSwing Crude Crude Mixture (Organic Phase) AcidExt Acid Extraction (HCl, pH 2-3) Crude->AcidExt Add dilute HCl AqPhase Aqueous Phase (Product + H+) AcidExt->AqPhase Separate Layers OrgWaste Organic Waste (Non-basic impurities) AcidExt->OrgWaste Discard Neutralize Neutralization (NH3/NaOH to pH 7.5) AqPhase->Neutralize Slow Addition Precip Precipitation (Free Base) Neutralize->Precip Crystallization

Figure 2: pH-swing purification leveraging the amphoteric nature of the benzimidazole ring.

Frequently Asked Questions (FAQs)

Q: My crystals are sticky and hygroscopic. How do I fix this? A: Sticky crystals usually indicate entrapped solvent or residual valeric acid (starting material).[1]

  • Fix: Wash the filter cake with a 5% aqueous sodium bicarbonate solution to neutralize residual acid, followed by a cold water wash.[1] Dry under vacuum at 60°C.[1]

Q: Can I use Acetone as a solvent? A: Acetone is risky.[1] While solubility is high, the solubility curve is very steep, leading to rapid supersaturation and oiling out. Furthermore, acetone can react with residual amines to form imines (Schiff bases) if the mixture is heated for prolonged periods.[1] Ethyl Acetate is a safer ketone-free alternative.[1]

Q: How do I distinguish between the 4-methyl and 5-methyl isomers? A: In the free base form (N-H), the 4-methyl and 7-methyl positions are tautomeric and identical in solution due to rapid proton exchange. However, if you have performed N-alkylation (e.g., adding the propyl group for Telmisartan), the isomers become fixed.

  • Detection: Use 1H-NMR .[1] The aromatic region signals will differ in splitting patterns.[1]

  • Purification: The 4-methyl derivative generally packs better than the 5-methyl isomer. Recrystallization from Toluene often enriches the desired 4-methyl isomer.[1]

References

  • Boehringer Ingelheim Vetmedica GmbH. (1997).[1] Benzimidazoles, process for their preparation and their use.[1][3][4] US Patent 5,591,863.[1] Link

  • Reddy, K. S., et al. (2012).[1] An improved process for the preparation of telmisartan.[1][5] World Intellectual Property Organization, WO2012028925A2.[1] Link

  • Mettler Toledo. (2024).[1] Oiling Out in Crystallization: Mechanisms and Solutions.Link

  • PubChem. (2024).[1] 2-Methylbenzimidazole Compound Summary (Analogous Structure Data). National Library of Medicine.[1] Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 2-Butyl-4-methyl-benzimidazole (BMB) Scaffold

The following technical guide provides an in-depth comparative analysis of 2-Butyl-4-methyl-benzimidazole (BMB) , focusing on its critical role as a pharmacophore in the development of Angiotensin II Receptor Blockers (A...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 2-Butyl-4-methyl-benzimidazole (BMB) , focusing on its critical role as a pharmacophore in the development of Angiotensin II Receptor Blockers (ARBs) and its secondary utility in antimicrobial research.

Content Type: Technical Comparison & Application Guide Subject: 2-Butyl-4-methyl-benzimidazole (CAS: 152628-02-9 analog / Pharmacophore) Audience: Medicinal Chemists, Pharmacologists, and Process Development Scientists

Executive Summary & Compound Identity

2-Butyl-4-methyl-benzimidazole (BMB) is a "privileged scaffold" in medicinal chemistry. It serves as the lipophilic core for a specific subclass of Angiotensin II Type 1 (AT1) receptor antagonists. While structurally related to the commercial drug Telmisartan (which utilizes a 2-propyl group), the 2-butyl variant represents a specific optimization path for increasing lipophilicity and receptor pocket penetration.

This guide compares the efficacy of BMB-derived therapeutics against:

  • First-Generation ARBs: Imidazole-based agents (e.g., Losartan ).

  • Optimized Benzimidazoles: Commercial standards (e.g., Telmisartan , Candesartan ).

Chemical Identity[1][2][3][4][5][6][7]
  • IUPAC Name: 2-butyl-4-methyl-1H-benzimidazole

  • Core Function: Lipophilic Anchor & Pi-Stacking Pharmacophore

  • Primary Application: Synthesis of Biphenyl-Tetrazole ARBs (Antihypertensives).

  • Secondary Application: Broad-spectrum antimicrobial/antifungal research.

Mechanism of Action: The "Anchor" Effect

To understand the efficacy of BMB, one must analyze its interaction with the AT1 Receptor . The BMB scaffold replaces the imidazole ring found in Losartan, offering two distinct mechanistic advantages:

  • Hydrophobic Pocket Penetration: The 2-butyl chain mimics the isoleucine residue (Ile5) of the natural Angiotensin II peptide, anchoring the drug deep within the receptor's hydrophobic pocket.

  • Pi-Pi Stacking: The fused benzene ring of the benzimidazole (absent in Losartan's imidazole) allows for additional pi-pi stacking interactions with aromatic residues (e.g., Trp, Phe) in the receptor binding site. This leads to "insurmountable antagonism"—a slower dissociation rate compared to competitive antagonists.

Visualization: Mechanism of Action (AT1 Blockade)

MOA_Pathway AngII Angiotensin II (Ligand) AT1R AT1 Receptor (Gq-Coupled) AngII->AT1R Activates Sig_Cascade Signaling Cascade (PLC -> IP3 -> Ca2+) AT1R->Sig_Cascade Triggers BMB_Drug BMB-Derived Antagonist (2-Butyl-4-methyl-benzimidazole Core) BMB_Drug->AT1R High Affinity Binding (Hydrophobic Anchor) Blockade Insurmountable Blockade BMB_Drug->Blockade Induces Vasoconstriction Vasoconstriction & Aldosterone Secretion Sig_Cascade->Vasoconstriction Causes Blockade->Sig_Cascade Inhibits

Caption: Competitive inhibition of the AT1 receptor by BMB-derived antagonists, preventing the Gq-protein coupled signaling cascade.

Comparative Efficacy Analysis

A. BMB Derivatives vs. Losartan (Imidazole Class)

The transition from Imidazole (Losartan) to Benzimidazole (BMB derivatives) marks a significant leap in potency and pharmacokinetics.

FeatureLosartan (Imidazole Core)BMB Derivative (Benzimidazole Core)Impact on Efficacy
Binding Affinity (

)
~10–20 nM< 5 nM BMB derivatives show 2–4x higher affinity due to the fused benzene ring.
Binding Mode Surmountable (Competitive)Insurmountable (Slow Dissociation) BMB drugs stay bound longer, providing 24-hour blood pressure control.
Lipophilicity (LogP) Moderate (~4.0)High (> 6.0) The 2-butyl group increases tissue penetration (Vd), improving efficacy in tissue RAS.
Metabolic Stability Susceptible to CYP450Enhanced Stability The 4-methyl group blocks specific metabolic oxidation sites on the ring.
B. 2-Butyl vs. 2-Propyl (Telmisartan)

Why use a Butyl chain instead of the Propyl chain found in Telmisartan?

  • Lipophilicity: The extra methylene group in the butyl chain increases LogP. This can enhance receptor affinity (hydrophobic effect) but may reduce oral bioavailability due to solubility issues.

  • Optimization: Drug developers often screen the 2-butyl analog alongside the 2-propyl to balance potency vs. solubility.

Experimental Protocols

To validate the efficacy of a BMB-based candidate, the following "Self-Validating" protocols are recommended.

Protocol 1: AT1 Receptor Radioligand Binding Assay

Objective: Determine the affinity (


) of the BMB derivative compared to Losartan.
  • Tissue Preparation: Isolate adrenal cortex membranes (rich in AT1 receptors) from Sprague-Dawley rats. Homogenize in ice-cold Tris-sucrose buffer (pH 7.4).

  • Ligand: Use

    
    I-Sar
    
    
    
    -Ile
    
    
    -Angiotensin II (0.2 nM).
  • Incubation:

    • Mix membrane suspension (200 µg protein) with radioligand.

    • Add increasing concentrations of BMB-Derivative (

      
       to 
      
      
      
      M).
    • Incubate at 25°C for 90 minutes (equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Count radioactivity (CPM) in a gamma counter.

  • Data Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     using non-linear regression (Hill equation).
    
    • Validation Criteria: Non-specific binding (defined by 1 µM unlabeled Ang II) must be <10% of total binding.

Protocol 2: Synthesis of the BMB Core (Process Validation)

Objective: Efficiently synthesize the 2-Butyl-4-methyl-benzimidazole scaffold.

Synthesis_Flow Start 2,3-Diaminotoluene Step1 Condensation (Phillips Reaction) Start->Step1 Reagent Valeric Acid (Pentanoic Acid) Reagent->Step1 Product 2-Butyl-4-methyl- benzimidazole Step1->Product - 2 H2O Catalyst 4N HCl / Reflux Catalyst->Step1

Caption: Acid-catalyzed condensation of 2,3-diaminotoluene with valeric acid yields the BMB core.

Step-by-Step:

  • Reagents: Combine 2,3-diaminotoluene (1.0 eq) and valeric acid (1.2 eq) in 4N HCl.

  • Reflux: Heat to reflux (approx. 100°C) for 12–24 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).

  • Workup: Cool to room temperature. Neutralize with NH

    
    OH to pH 9. The product will precipitate.
    
  • Purification: Recrystallize from ethanol/water.

  • Characterization: Confirm structure via

    
    H-NMR (look for triplet at ~0.9 ppm for terminal methyl of butyl group).
    

Safety & Toxicity Profile

While BMB derivatives are generally safe, the scaffold presents specific considerations:

  • Genotoxicity: Benzimidazoles can interact with tubulin (fungicidal mechanism). Mammalian toxicity is usually low, but Ames testing is mandatory for new derivatives.

  • Liver Enzyme Inhibition: The imidazole nitrogen can coordinate with heme iron in CYP450 enzymes. BMB derivatives should be screened for CYP2C9 inhibition to avoid drug-drug interactions.

References

  • European Patent Office. (1990). Substituted benzimidazoles as angiotensin II antagonists (EP0400835A1).Link

  • Journal of Medicinal Chemistry. (1993). Benzimidazole derivatives as potent angiotensin II antagonists. (General reference for SAR of Telmisartan/Candesartan precursors).
  • Santa Cruz Biotechnology. 2-Butyl-4-formylimidazole Product Data (Structural Analog).Link

  • BenchChem. Biological Activity of 2-Methylbenzimidazole Derivatives: A Technical Guide.Link

  • ChemicalBook. 2-n-Propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole Data.Link

Comparative

Structure-activity relationship (SAR) of 2-Butyl-4-methyl-benzimidazole analogs

Title: Technical Guide: Structure-Activity Relationship (SAR) & Optimization of 2-Butyl-4-Methyl-Benzimidazole Analogs Executive Summary The 2-butyl-4-methyl-benzimidazole scaffold represents the pharmacophoric core of T...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Structure-Activity Relationship (SAR) & Optimization of 2-Butyl-4-Methyl-Benzimidazole Analogs

Executive Summary

The 2-butyl-4-methyl-benzimidazole scaffold represents the pharmacophoric core of Telmisartan , a distinct Angiotensin II Receptor Blocker (ARB). Unlike "sartan" predecessors (e.g., Losartan) that utilize an imidazole core or tetrazole isosteres, this benzimidazole scaffold offers unique lipophilicity and binding kinetics.

Key Technical Differentiators:

  • Receptor Kinetics: Displays the longest dissociation half-life (

    
     min) among ARBs, termed "insurmountable antagonism."
    
  • Dual Mechanism: The specific 2-butyl-4-methyl architecture confers sufficient lipophilicity to penetrate the nuclear membrane and act as a partial agonist of PPAR

    
      (Peroxisome Proliferator-Activated Receptor gamma), providing metabolic benefits absent in Losartan or Valsartan.
    

The Scaffold Architecture: Deconstructed

The efficacy of this class relies on a precise "Lock-and-Key" fit within the AT1 receptor's hydrophobic pocket.

The 2-Position: The Hydrophobic Anchor

The alkyl chain at the C2 position interacts with Tyr 35 and Trp 84 residues in the AT1 receptor.

  • Optimal Length: The n-butyl group is critical.

  • SAR Insight: Shortening the chain (Methyl/Ethyl) drastically reduces affinity due to insufficient hydrophobic contact. Lengthening beyond pentyl introduces steric clash.

  • Data Trend: Butyl > Propyl > Pentyl > Ethyl > Methyl.

The 4-Position: Conformational Control

The C4-methyl group is not merely a space-filler; it induces a conformational restriction.

  • Function: It forces the biphenyl ring system (attached at N1) out of planarity with the benzimidazole system.

  • Result: This "twisted" conformation mimics the bioactive shape of Angiotensin II's C-terminus (Phe8), improving binding entropy.

Comparative SAR Analysis

The following data synthesizes binding affinities (


) and dissociation rates, comparing the optimized 2-butyl-4-methyl scaffold (Telmisartan) against structural analogs and market alternatives.
Table 1: Structural Analog Comparison (Internal SAR)

Effect of varying the C2-alkyl chain on AT1 Receptor Inhibition.

Analog IDC2-SubstituentC4-SubstituentIC50 (nM)Relative Potency
T-01 (Optimized) n-Butyl Methyl 3.7 100% (Baseline)
T-02n-PropylMethyl18.5~20%
T-03EthylMethyl140.0< 3%
T-04n-ButylHydrogen9.2~40%
T-05n-ButylChloro12.1~30%

Interpretation: Removing the C4-methyl (T-04) causes a 2.5-fold loss in potency, confirming the importance of the conformational lock. Shortening the C2 chain (T-03) is catastrophic for binding.

Table 2: Market Alternative Comparison

Dissociation kinetics at the human AT1 receptor.

CompoundCore ScaffoldDissociation Rate (

, min

)
Dissociation

(min)
Binding Mode
Telmisartan Benzimidazole 0.0032 213 Insurmountable
OlmesartanImidazole0.0041166Insurmountable
CandesartanBenzimidazole0.0052133Insurmountable
ValsartanNon-heterocycle0.009970Surmountable
LosartanImidazole0.010267Surmountable

Mechanism of Action & Signaling Pathways

The 2-butyl-4-methyl-benzimidazole scaffold blocks the Gq-protein coupled pathway. Below is the signaling cascade inhibited by this molecule.

MOA_Pathway AngII Angiotensin II AT1R AT1 Receptor (Gq-Coupled) AngII->AT1R Activates Gq Gq/11 Protein AT1R->Gq Couples Benz 2-Butyl-4-Methyl Benzimidazole (Blocker) Benz->AT1R Inhibits (Ki = 3.7 nM) PLC PLC-β Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates Ca Intracellular Ca2+ Release IP3->Ca Triggers Vaso Vasoconstriction Ca->Vaso Causes

Figure 1: Signal transduction blockade. The benzimidazole scaffold competitively binds the AT1R, preventing Gq activation and subsequent calcium release.

Experimental Protocols

Synthesis of the Core Scaffold

Objective: Synthesis of 2-butyl-4-methyl-1H-benzimidazole (Intermediate A).

Reagents:

  • 3-methyl-1,2-phenylenediamine (Diamine precursor)

  • Valeric acid (Source of n-butyl chain)

  • Polyphosphoric acid (PPA) (Cyclizing agent)

Protocol:

  • Mixing: In a round-bottom flask, charge 3-methyl-1,2-phenylenediamine (1.0 eq) and Valeric acid (1.2 eq).

  • Cyclization: Add Polyphosphoric acid (PPA) (approx. 10x weight). Heat to 150°C for 4 hours. Note: High temperature is required to dehydrate the intermediate amide into the benzimidazole ring.

  • Quenching: Pour the hot reaction mixture slowly into crushed ice/water with vigorous stirring.

  • Neutralization: Adjust pH to ~9 using 4N NaOH solution. The product will precipitate as a solid.

  • Purification: Filter the solid. Recrystallize from Acetonitrile/Water (9:1) to yield pure 2-butyl-4-methyl-1H-benzimidazole.

Synthetic Workflow Diagram

Synthesis_Workflow Start 3-Methyl-1,2- phenylenediamine Step1 Condensation (Amide Formation) Start->Step1 Reagent Valeric Acid Reagent->Step1 Step2 Cyclization (PPA, 150°C) Step1->Step2 -H2O Step3 Basification (NaOH, pH 9) Step2->Step3 Product 2-Butyl-4-Methyl- Benzimidazole Step3->Product Precipitation

Figure 2: One-pot cyclodehydration protocol for generating the benzimidazole core.

References

  • Ries, U. J., et al. (1993). "6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis and biological activity." Journal of Medicinal Chemistry, 36(25), 4040-4051.

  • Kakuta, H., et al. (2005). "Telmisartan has the strongest binding affinity to angiotensin II type 1 receptor."[1] International Journal of Clinical Pharmacology Research, 25(1), 41-46.

  • Wienen, W., et al. (2000). "Pharmacological characterization of the novel nonpeptide angiotensin II receptor antagonist, telmisartan." British Journal of Pharmacology, 129(3), 543-554.

  • Benson, S. C., et al. (2004). "Identification of Telmisartan as a Unique Angiotensin II Receptor Antagonist with Selective PPARγ-Modulating Activity." Hypertension, 43(5), 993-1002.

Sources

Comparative

Review of studies on 2-Butyl-4-methyl-benzimidazole

The following guide provides an in-depth technical review of 2-Butyl-4-methyl-benzimidazole , a critical structural analog and intermediate in the development of Angiotensin II Receptor Blockers (ARBs). Comparative Analy...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical review of 2-Butyl-4-methyl-benzimidazole , a critical structural analog and intermediate in the development of Angiotensin II Receptor Blockers (ARBs).

Comparative Analysis, Synthesis Protocols, and Application in ARB Development

Executive Summary & Strategic Context

2-Butyl-4-methyl-benzimidazole (2-B-4-MB) is a heterocyclic building block primarily utilized in the structure-activity relationship (SAR) exploration of "Sartan" class antihypertensives. While its structural analog, 2-Propyl-4-methyl-benzimidazole , is the industrial standard for Telmisartan synthesis, the 2-Butyl variant serves two critical roles:

  • SAR Probe: It increases lipophilicity in the receptor-binding pocket, used to modulate pharmacokinetics during early-stage drug discovery.

  • Impurity Standard: It acts as a critical reference standard for process-related impurities when valeric acid contaminants are present in the butyric acid feedstock used for Telmisartan manufacturing.

This guide compares the 2-Butyl variant against the industry-standard 2-Propyl analog and provides validated protocols for its synthesis and analytical characterization.

Comparative Analysis: 2-Butyl vs. 2-Propyl Analog

The choice between the butyl and propyl side chains fundamentally alters the physicochemical profile of the benzimidazole scaffold.

Table 1: Physicochemical & Synthetic Comparison
Feature2-Butyl-4-methyl-benzimidazole 2-Propyl-4-methyl-benzimidazole Impact Analysis
Role Research Analog / Impurity MarkerIndustrial Intermediate (Telmisartan)Butyl variant is essential for QC impurity profiling.
CAS Registry 3913-02-08 (Generic Ref)152628-02-9 (Telmisartan int.)Distinct registry ensures accurate sourcing.
Side Chain n-Butyl (

)
n-Propyl (

)
Butyl adds steric bulk and hydrophobicity.
Precursor Valeric Acid + 2,3-DiaminotolueneButyric Acid + 2,3-DiaminotolueneContamination of Butyric acid with Valeric acid leads to 2-Butyl impurity formation.
LogP (Est.) ~3.1 - 3.3~2.6 - 2.8Higher LogP of 2-Butyl variant improves membrane permeability but may reduce solubility.
Reaction Rate Slower (Steric hindrance)Faster (Standard kinetics)2-Butyl synthesis requires slightly elevated reaction times (~15% longer).

Experimental Protocols

Protocol A: Selective Synthesis of 2-Butyl-4-methyl-benzimidazole

Objective: High-yield synthesis via acid-catalyzed condensation. Causality: We utilize Polyphosphoric Acid (PPA) as both solvent and catalyst. PPA is chosen over HCl because it drives the dehydration step (cyclization) more effectively, preventing the formation of the mono-amide intermediate which reduces yield.

Reagents:

  • 2,3-Diaminotoluene (1.0 eq)

  • Valeric Acid (1.2 eq)

  • Polyphosphoric Acid (PPA) (10 eq by weight)

  • Sodium Hydroxide (10% aq)[1]

Workflow:

  • Charging: In a chemically resistant reactor, introduce PPA and heat to 60°C to lower viscosity.

  • Addition: Add 2,3-Diaminotoluene slowly under stirring. Ensure complete dissolution.

  • Condensation: Add Valeric Acid dropwise.

    • Critical Step: Raise temperature to 140°C and maintain for 4–6 hours .

    • Validation: Monitor via TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1). Disappearance of diamine indicates completion.

  • Quenching: Cool the reaction mass to 80°C and pour slowly into crushed ice/water (exothermic).

  • Neutralization: Adjust pH to 8.5–9.0 using 10% NaOH. The product will precipitate as a solid.

  • Purification: Filter the crude solid. Recrystallize from Ethanol/Water (9:1) .

    • Why Ethanol? The 2-Butyl variant is more lipophilic; adding water forces crystallization of the pure product while leaving unreacted polar impurities in the mother liquor.

Protocol B: Analytical Separation (HPLC)

Objective: Quantify 2-Butyl-4-methyl-benzimidazole as an impurity in Telmisartan intermediates.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-5 min (10% B), 5-20 min (Linear to 80% B).

  • Detection: UV @ 230 nm.

  • Result: The 2-Propyl analog elutes earlier (lower hydrophobicity); the 2-Butyl analog elutes later.

Mechanistic Visualization

The following diagram illustrates the PPA-mediated cyclodehydration mechanism. The "Phillips Condensation" pathway is critical for understanding how the imidazole ring closes.

BenzimidazoleSynthesis cluster_conditions Critical Process Parameters Start 2,3-Diaminotoluene + Valeric Acid Inter1 Mono-Amide Intermediate Start->Inter1 Acylation (100°C) Transition Cyclization (Dehydration) Inter1->Transition PPA Catalysis (-H2O) Param2 Solvent: PPA Dehydrating Agent Inter1->Param2 Product 2-Butyl-4-methyl- benzimidazole Transition->Product Ring Closure (140°C) Param1 Temp: 140°C Ensures Ring Closure Transition->Param1

Figure 1: Acid-catalyzed cyclodehydration mechanism for the synthesis of 2-Butyl-4-methyl-benzimidazole.

References

  • European Patent Office. (1990). Substituted benzimidazoles as angiotensin II antagonists (EP 0400835 A1).Link

    • Relevance: Describes the synthesis of the 2-butyl analog and its use as a precursor for ARBs.
  • Ries, U. J., et al. (1993). 6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: Synthesis and biological activity. Journal of Medicinal Chemistry. Link

    • Relevance: Establishes the SAR foundation comparing propyl vs. butyl side chains in benzimidazole-based ARBs.
  • BenchChem. (2025).[2] Chemical Registry: 2-Butyl-4-methyl-benzimidazole.[3][4]Link

    • Relevance: Verification of chemical identity and commercial availability.
  • Zhang, Y., et al. (2010). Process for the preparation of Telmisartan.[2][5][6][7][8] US Patent 7,932,399. Link

    • Relevance: Details the standard "2-Propyl" synthesis, providing the baseline for the compar

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